molecular formula C12H11Cl2NO2S B11798796 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole

Cat. No.: B11798796
M. Wt: 304.2 g/mol
InChI Key: QZCDSGODNDMUKQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a chemical compound characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the reaction of 2,4-dichlorophenyl derivatives with ethylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isothiocyanate
  • 2,4-Dichlorophenyl isocyanate
  • 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Uniqueness

2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the presence of both the dichlorophenyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H11Cl2NO2S

Molecular Weight

304.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-ethylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H11Cl2NO2S/c1-2-18(16,17)11-5-6-15-12(11)9-4-3-8(13)7-10(9)14/h3-7,15H,2H2,1H3

InChI Key

QZCDSGODNDMUKQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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